Ketoprofen glucuronide is a major metabolite of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). [, , , ] It is formed in the liver through glucuronidation, a metabolic process that conjugates glucuronic acid to ketoprofen, facilitating its excretion. [, ] Ketoprofen glucuronide exists as two diastereomers: R-ketoprofen glucuronide and S-ketoprofen glucuronide. [, , ]
Ketoprofen glucuronide falls under the category of acyl glucuronides, which are metabolites formed from the conjugation of carboxylic acids with glucuronic acid. These compounds are known for their role in drug metabolism and elimination, particularly in the context of NSAIDs.
The synthesis of ketoprofen glucuronide primarily occurs through glucuronidation, a metabolic process catalyzed by UDP-glucuronosyltransferases (UGTs). This enzymatic reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl or carboxyl groups of ketoprofen.
Ketoprofen glucuronide has a distinct molecular structure characterized by its glucuronic acid moiety attached to the ketoprofen molecule.
Ketoprofen glucuronide participates in various chemical reactions, primarily hydrolysis and reversible binding interactions.
The mechanism of action for ketoprofen and its glucuronide involves inhibition of cyclooxygenase enzymes (COX), leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
Ketoprofen glucuronide has several applications in both clinical settings and research:
Ketoprofen undergoes stereoselective glucuronidation mediated by UDP-glucuronosyltransferases (UGTs), with distinct kinetic profiles for its R- and S-enantiomers. The S-enantiomer demonstrates faster conjugation rates (Vmax = 8.2 ± 1.3 nmol/min/mg) compared to the R-enantiomer (Vmax = 5.7 ± 0.9 nmol/min/mg) in human hepatic microsomes, reflecting enantioselective metabolic processing [1] [9]. This divergence arises from differential binding affinities within UGT active sites, evidenced by the lower Km for S-ketoprofen (142 ± 22 µM) versus R-ketoprofen (298 ± 41 µM) [7].
Table 1: Glucuronidation Kinetics of Ketoprofen Enantiomers in Hepatic Microsomes
Parameter | S-Ketoprofen | R-Ketoprofen |
---|---|---|
Vmax (nmol/min/mg) | 8.2 ± 1.3 | 5.7 ± 0.9 |
Km (µM) | 142 ± 22 | 298 ± 41 |
CLint (Vmax/Km) | 0.058 | 0.019 |
Pathophysiological states significantly alter these dynamics. In adjuvant-induced arthritic rats—a model of systemic inflammation—unbound clearance of both enantiomers decreases by 53–61% due to impaired UGT activity and reduced albumin binding capacity [7]. This manifests as prolonged systemic exposure to unconjugated ketoprofen, highlighting the influence of disease states on metabolic efficiency.
A clinically significant chiral inversion cascade occurs in renal impairment, driven by impaired elimination of R-ketoprofen acyl glucuronide. In end-stage renal disease (ESRD) patients, terminal half-lives of both R- and S-ketoprofen glucuronides increase by 2.5–3.8-fold compared to healthy subjects [1]. This impairment triggers a futile cycle: R-ketoprofen glucuronide undergoes hydrolysis, releasing R-ketoprofen, which then undergoes unidirectional inversion to the pharmacologically active S-enantiomer. After repeated dosing in ESRD patients, plasma S-ketoprofen concentrations accumulate 2.7–3.8-fold, while S-ketoprofen glucuronide rises 11.2-fold, yielding an S:R ratio of 11.2 ± 5.3 [1].
Table 2: Enantiomer Accumulation in ESRD Patients After Multiple Dosing
Analyte | Accumulation Ratio (vs. Healthy) | S:R Ratio |
---|---|---|
S-Ketoprofen | 2.7–3.8 fold | 3.3 ± 1.7 |
S-Ketoprofen glucuronide | 11.2 fold | 11.2 ± 5.3 |
This amplification has clinical implications: elevated S-ketoprofen intensifies cyclooxygenase inhibition, potentially compromising renal prostaglandin-mediated homeostatic mechanisms in vulnerable patients [1] .
Ketoprofen acyl glucuronide undergoes pH-dependent hydrolysis in plasma (t1/2 = 2–4 hours at pH 7.4), regenerating the aglycone and establishing a cyclical hydrolysis-reconjugation loop [1] [5]. This futile cycling is amplified in systemic compartments where β-glucuronidases are present. Bacterial β-glucuronidase in the intestinal lumen catalyzes deconjugation, releasing free ketoprofen that induces localized enteropathy through direct mucosal injury .
Table 3: Hydrolysis Kinetics of Ketoprofen Glucuronide
Condition | Half-life (t1/2) | Primary Site |
---|---|---|
Plasma (pH 7.4) | 2–4 hours | Systemic circulation |
Intestinal Lumen | Minutes (enzyme-mediated) | Small intestine |
In vivo studies demonstrate that pharmacological inhibition of bacterial β-glucuronidase (e.g., with Inh-1) reduces intestinal ulceration by >80%, confirming the toxicity dependence on luminal aglycone release . This cyclical process also contributes to prolonged drug exposure, as regenerated ketoprofen re-enters hepatic conjugation pathways.
Human UGT2B7 is the dominant isoform responsible for ketoprofen acyl-glucuronide formation, exhibiting the highest catalytic efficiency (CLint = 12.5 µL/min/mg) among UGTs [10]. UGT2B4 contributes secondarily, while UGT1A3 and UGT1A9 show minimal activity. Isoform-specific kinetics reveal UGT2B7’s low Km (∼150 µM) and high Vmax for ketoprofen, enabling efficient clearance under therapeutic concentrations [10].
Ketoprofen glucuronide itself acts as a mechanism-based inhibitor of UGTs. It forms covalent adducts with UGT2B7 and UGT2B1 (rat homolog) at the UDP-glucuronic acid (UDP-GlcUA) binding domain, reducing enzymatic activity by 35% [2] [3]. This auto-inhibition is evidenced by:
Table 4: UGT Isoform Specificity for Ketoprofen Glucuronidation
UGT Isoform | Km (µM) | Vmax (pmol/min/mg) | Relative Activity |
---|---|---|---|
2B7 | 152 ± 24 | 1902 ± 214 | 100% (Reference) |
2B4 | 318 ± 41 | 1248 ± 187 | 65% |
1A3 | 421 ± 58 | 683 ± 92 | 22% |
1A9 | 498 ± 63 | 587 ± 75 | 15% |
Species differences in UGT activity are significant: murine Ugt2b34 shows <10% human UGT2B7-like efficiency, necessitating humanized models (e.g., hUGT1 mice) for translational predictions of ketoprofen metabolism [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7